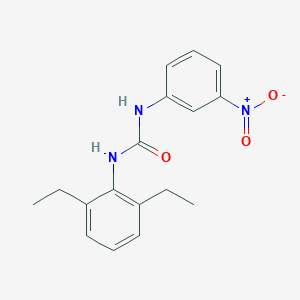![molecular formula C17H16N2O5 B5712839 methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl group, a nitrophenyl group, and an acetylamino group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Acetylation: The acetylation of the amino group is carried out using acetic anhydride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products Formed
Reduction: Formation of methyl 2-methyl-3-{[(2-aminophenyl)acetyl]amino}benzoate
Substitution: Formation of various substituted derivatives depending on the substituent introduced
Hydrolysis: Formation of 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoic acid and methanol
Applications De Recherche Scientifique
Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Methyl 2-methyl-3-nitrobenzoate: Lacks the acetylamino group, resulting in different chemical and biological properties.
Methyl 2-methyl-3-{[(2-aminophenyl)acetyl]amino}benzoate:
Methyl 2-methyl-3-{[(2-chlorophenyl)acetyl]amino}benzoate: Substitution of the nitro group with a chlorine atom leads to variations in its chemical behavior and biological activity.
Propriétés
IUPAC Name |
methyl 2-methyl-3-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-13(17(21)24-2)7-5-8-14(11)18-16(20)10-12-6-3-4-9-15(12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIWSWFWGYGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
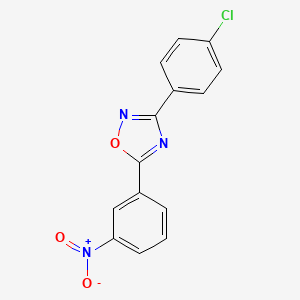

![({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5712780.png)
![(2,5-Dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B5712788.png)
![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)
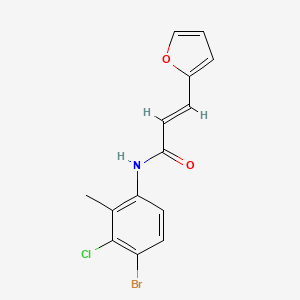
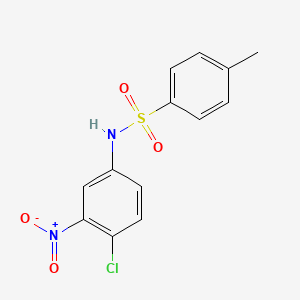
![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)
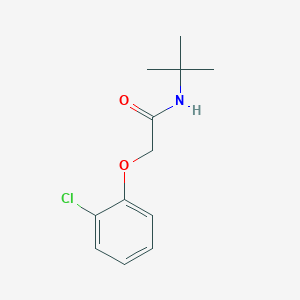
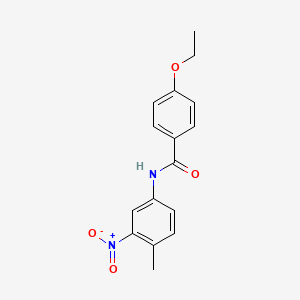
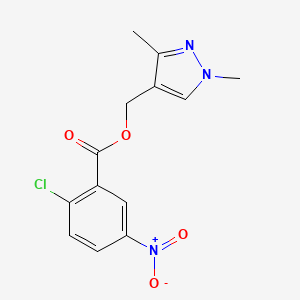
![(2E)-3-(furan-2-yl)-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5712857.png)
